molecular formula C22H25N3O2S B2519685 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide CAS No. 941869-51-8

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide

Cat. No.: B2519685
CAS No.: 941869-51-8
M. Wt: 395.52
InChI Key: AIJSTXJMHCFZSX-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a benzo[d]thiazole ring, a pyridine ring, and a cyclohexane carboxamide moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzo[d]thiazole and pyridine derivatives.

    Medicine: Potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the ethoxy group: This step involves the ethylation of the benzo[d]thiazole intermediate using ethyl iodide or a similar reagent.

    Formation of the pyridine ring: The pyridine moiety can be introduced through a condensation reaction with a suitable pyridine derivative.

    Formation of the cyclohexanecarboxamide: This involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide would depend on its specific biological target. Generally, compounds of this nature may act by:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
  • N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxylate
  • N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxylamide

Uniqueness

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide is unique due to the specific combination of functional groups and ring systems, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-2-27-18-9-6-10-19-20(18)24-22(28-19)25(15-16-11-13-23-14-12-16)21(26)17-7-4-3-5-8-17/h6,9-14,17H,2-5,7-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJSTXJMHCFZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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